molecular formula C15H12O3 B14376543 4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate CAS No. 89387-08-6

4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate

Cat. No.: B14376543
CAS No.: 89387-08-6
M. Wt: 240.25 g/mol
InChI Key: QYFJCWIZKOAOOG-UHFFFAOYSA-N
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Description

4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate is a chemical compound with a complex structure that includes a naphthalene ring substituted with an oxopropenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate typically involves the reaction of naphthalene derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthalen-1-yl alcohols.

Scientific Research Applications

4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxopropenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate
  • 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
  • [5-Formyl-4,8-dihydroxy-3-(3-methoxy-3-oxoprop-1-en-2-yl)-8a-methyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-2-yl] 3,4-dihydroxy-2-methylidenebutanoate

Uniqueness

4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate is unique due to its specific structural features, such as the combination of a naphthalene ring with an oxopropenyl group and an acetate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

89387-08-6

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

[4-(3-oxoprop-1-enyl)naphthalen-1-yl] acetate

InChI

InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12(5-4-10-16)13-6-2-3-7-14(13)15/h2-10H,1H3

InChI Key

QYFJCWIZKOAOOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C2=CC=CC=C21)C=CC=O

Origin of Product

United States

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